molecular formula C6H10FN3 B2936662 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine CAS No. 1427010-60-3

1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B2936662
CAS No.: 1427010-60-3
M. Wt: 143.165
InChI Key: PYXHFKXRSWCUNF-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative characterized by a 2-fluoroethyl substituent at the 1-position and a methyl group at the 3-position of the pyrazole ring. Its molecular formula is C₆H₁₀FN₃ (molecular weight: 147.17 g/mol) . The compound’s SMILES notation is CC1=C(C=NN1CCF)N, and its InChIKey is VHZKZRPIQRLFEX-UHFFFAOYSA-N, reflecting its unique stereoelectronic properties . The 2-fluoroethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

1-(2-fluoroethyl)-3-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3/c1-5-6(8)4-10(9-5)3-2-7/h4H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXHFKXRSWCUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 3-methyl-1H-pyrazol-4-amine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution reactions using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the pyrazole ring.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups replacing the fluoroethyl group.

Scientific Research Applications

1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluoroethyl group can enhance the compound’s ability to interact with biological molecules, potentially increasing its efficacy and selectivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine 1: 2-fluoroethyl; 3: methyl C₆H₁₀FN₃ 147.17 Enhanced metabolic stability; dihydrochloride form available
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine 1: (2-chloro-4-fluorophenyl)methyl C₁₀H₉ClFN₃ 237.66 Chloro/fluoro aromatic moiety; potential CNS activity
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine 1: 2,2-difluoroethyl C₅H₇F₂N₃ 147.13 Higher fluorine content; increased lipophilicity
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine 1: methyl; 3: 3-(trifluoromethyl)phenoxy C₁₁H₁₁F₃N₂O 244.21 Trifluoromethyl group; agrochemical applications
N-(2,3-Difluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine 1: 2-fluoroethyl; 3: methyl; N: 2,3-difluorobenzyl C₁₃H₁₄F₃N₃ 281.27 Dual fluorination; optimized receptor binding
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1: pyridin-3-yl; 3: methyl; N: cyclopropyl C₁₁H₁₄N₄ 202.26 Heteroaromatic substitution; kinase inhibition potential

Structural and Electronic Comparisons

  • Fluorine Substitution :
    The 2-fluoroethyl group in the target compound introduces moderate electronegativity and steric effects, balancing metabolic stability and solubility. In contrast, 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine () has greater electronegativity and lipophilicity, which may reduce aqueous solubility but improve membrane permeability .
  • Aromatic vs. Aliphatic Substituents: Compounds like 1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine () incorporate aromatic chlorophenyl groups, enhancing π-π stacking interactions for CNS-targeted drugs.
  • Heteroaromatic Additions :
    N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () features a pyridine ring, enabling hydrogen bonding and metal coordination, which are advantageous in kinase inhibitors .

Physicochemical Properties

  • Solubility: The dihydrochloride salt form of the target compound () improves water solubility, critical for formulation. In contrast, 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine () has a logP ~2.5 (estimated), indicating moderate hydrophobicity .

Biological Activity

1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of LRRK2 kinase, which is implicated in neurodegenerative diseases such as Parkinson's disease. This article reviews the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7_{7}H10_{10}FN3_{3}
  • Molecular Weight : 155.17 g/mol
  • IUPAC Name : this compound

The primary mechanism of action for this compound involves the inhibition of LRRK2 kinase activity. LRRK2 is a key player in various cellular processes, including autophagy and inflammation, making it a target for therapeutic intervention in neurodegenerative diseases.

Inhibition of LRRK2 Kinase

Recent studies have demonstrated that compounds similar to this compound can effectively inhibit LRRK2 kinase activity. For instance, a study indicated that selective LRRK2 inhibitors stimulate macroautophagy, providing a potential mechanism for neuroprotection in models of neurodegeneration .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the pyrazole ring and substituents can significantly affect the potency and selectivity of LRRK2 inhibition. For example, the introduction of a fluorinated ethyl group enhances lipophilicity and bioavailability, which are crucial for achieving therapeutic concentrations in vivo .

Preclinical Studies

In preclinical models, compounds with similar structures to this compound have shown promising results. One study reported that these compounds could reduce neuroinflammation and improve motor function in animal models of Parkinson's disease .

Toxicological Profile

The toxicological assessments indicate that while some related compounds exhibited adverse effects such as cataract formation in rats, modifications to the chemical structure have led to improved safety profiles . The focus on enhancing metabolic stability has resulted in fewer toxic metabolites, making these compounds more viable for clinical development.

Data Summary Table

PropertyValue
Molecular Weight155.17 g/mol
Inhibition TypeLRRK2 kinase inhibitor
BioavailabilityEnhanced with structural modifications
ToxicityReduced with optimized SAR

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a protocol adapted from similar pyrazole derivatives uses:

  • Reagents : 2-fluoroethyl halide, 3-methyl-1H-pyrazol-4-amine, cesium carbonate (base), and copper(I) bromide (catalyst) in dimethyl sulfoxide (DMSO) at 35–60°C for 24–48 hours .
  • Key Steps :
    • Protection of the pyrazole NH group (if required).
    • Alkylation with 2-fluoroethyl bromide under inert conditions.
    • Purification via column chromatography (e.g., ethyl acetate/hexane gradient).
  • Yield Optimization : Elevated temperatures (50–60°C) and excess alkylating agent improve yields to ~20–30%, though side reactions (e.g., over-alkylation) may occur .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals for the fluoroethyl group (δ ~4.5–5.0 ppm for CH₂F; J ~47 Hz for F coupling) and pyrazole protons (δ ~6.5–8.0 ppm). Methyl groups appear as singlets at δ ~2.3 ppm .
  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., C₆H₁₁FN₃ requires m/z 144.0934).
  • IR Spectroscopy : Detect NH stretches (~3298 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures).
  • Data Collection : Employ single-crystal X-ray diffraction (SC-XRD) at 173 K to minimize thermal motion artifacts.
  • Refinement : Use SHELXL (for small molecules) with anisotropic displacement parameters. Key metrics: R factor < 0.05, data-to-parameter ratio > 15 .
  • Challenges : Fluorine’s high electron density can cause absorption errors; apply empirical corrections during data processing .

Q. How do researchers reconcile discrepancies between solution-state NMR and solid-state X-ray data?

Methodological Answer:

  • Case Study : In related pyrazoles, X-ray structures may show planar pyrazole rings, while NMR reveals dynamic conformational changes in solution.
  • Approach :
    • Compare torsion angles (e.g., fluoroethyl group orientation) from XRD with NOESY/ROESY NMR correlations.
    • Use DFT calculations (e.g., Gaussian 16) to model solution-state conformers and predict NMR shifts .

Q. What computational strategies predict the compound’s pharmacokinetic and electronic properties?

Methodological Answer:

  • In Silico Tools :
    • ADMET Prediction : SwissADME or pkCSM for bioavailability, LogP, and CYP450 interactions.
    • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
  • Validation : Cross-check with experimental solubility (e.g., shake-flask method) and UV-Vis spectra .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in medicinal chemistry?

Methodological Answer:

  • Target Synthesis : Functionalize the amine group for coupling with pharmacophores (e.g., sulfonamides, acyl chlorides).
  • Case Study : Analogous pyrazoles show antibacterial activity (MIC ~2 µg/mL against S. aureus) and anxiolytic effects in rodent models .

Q. What strategies improve stability during in vivo studies?

Methodological Answer:

  • Formulation : Use salt forms (e.g., dihydrochloride) to enhance aqueous solubility .
  • Metabolic Stability : Introduce deuterium at labile positions (e.g., CH₂F → CD₂F) to slow CYP450-mediated degradation .

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